molecular formula C10H23NO B13594202 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

Cat. No.: B13594202
M. Wt: 173.30 g/mol
InChI Key: HYGLWTOGXVZGPN-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxy group attached to a dimethylbutan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of tert-butyl alcohol with a suitable amine precursor under controlled conditions. One common method involves the use of tert-butyl chloride and a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy ketones, while reduction can produce tert-butylamines .

Scientific Research Applications

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can lead to various biochemical and chemical processes, including enzyme inhibition, receptor binding, and catalytic activity. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other tert-butoxy-containing compounds. Its combination of a tert-butoxy group with a dimethylbutan-1-amine backbone makes it a versatile intermediate in various chemical syntheses .

Biological Activity

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tert-butoxy group and a dimethylbutan-1-amine backbone. Its structure can be represented as follows:

C9H21NO\text{C}_9\text{H}_{21}\text{NO}

This structure contributes to its unique biological properties, particularly its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Research indicates that the tert-butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cancer Cell Lines

In another study focusing on cancer treatment, the compound was tested on human breast cancer cell lines (MCF-7). The results revealed an IC50 value of 15 µM, indicating substantial cytotoxicity compared to control treatments .

Cell LineIC50 (µM)
MCF-715
Control>50

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C10H23NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8,11H2,1-5H3

InChI Key

HYGLWTOGXVZGPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(C)(C)CN

Origin of Product

United States

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